molecular formula C8H14Cl2N2O B1434502 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride CAS No. 1864062-33-8

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

Cat. No.: B1434502
CAS No.: 1864062-33-8
M. Wt: 225.11 g/mol
InChI Key: OYUJSVODSWLBOB-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride is a chemical compound that belongs to the family of piperidine derivatives. It is known for its unique structure, which includes an oxazole ring fused to a piperidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-5-YL)piperidine dihydrochloride typically involves the reaction of piperidine with an oxazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of piperidine derivatives with altered ring structures .

Scientific Research Applications

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Oxazol-4-YL)piperidine dihydrochloride
  • 3-(1,3-Oxazol-6-YL)piperidine dihydrochloride
  • 3-(1,3-Oxazol-5-YL)pyrrolidine dihydrochloride

Uniqueness

3-(1,3-Oxazol-5-YL)piperidine dihydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research .

Properties

IUPAC Name

5-piperidin-3-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUJSVODSWLBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Oxazol-5-YL)piperidine dihydrochloride
Reactant of Route 2
3-(1,3-Oxazol-5-YL)piperidine dihydrochloride
Reactant of Route 3
3-(1,3-Oxazol-5-YL)piperidine dihydrochloride
Reactant of Route 4
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3-(1,3-Oxazol-5-YL)piperidine dihydrochloride
Reactant of Route 5
3-(1,3-Oxazol-5-YL)piperidine dihydrochloride
Reactant of Route 6
3-(1,3-Oxazol-5-YL)piperidine dihydrochloride

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